

What is the chemical structure of d-Ala-Gln

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Compound of Interest

Compound Name: *d-Ala-Gln*

Cat. No.: B196035

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Abstract

D-Alanyl-L-glutamine (**d-Ala-Gln**) is a dipeptide composed of the amino acids D-alanine and L-glutamine. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis methodologies, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Properties

D-Alanyl-L-glutamine is a dipeptide with the D-enantiomer of alanine linked to the L-enantiomer of glutamine via a peptide bond.

Chemical Identity

Property	Value	Source
IUPAC Name	5-amino-2-(2-aminopropanamido)-5-oxopentanoic acid	[1]
CAS Number	205252-36-4	[1][2][3][4]
Molecular Formula	C ₈ H ₁₅ N ₃ O ₄	[1][2]
Molecular Weight	217.23 g/mol	[1]
SMILES	OC(=O)C(N)C(=O)CNC(=O)C(N)C(=O)O	[3]

Physicochemical Properties of the Related L-Alanyl-L-Glutamine

While specific experimental data for D-Alanyl-L-Glutamine is limited, the properties of its diastereomer, L-Alanyl-L-Glutamine, provide valuable insights. L-Alanyl-L-Glutamine is noted for its high solubility and stability in aqueous solutions compared to L-glutamine alone, making it a preferred choice for supplementation in clinical and research settings.^[5]

Property	Value	Source
Solubility in Water	~586 g/L at room temperature	^[5]
Appearance	White to off-white powder	^[6]

Synthesis of Alanyl-Glutamine Dipeptides

The synthesis of alanyl-glutamine dipeptides, including D-Alanyl-L-glutamine, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of protecting groups to prevent unwanted side reactions and racemization.

Chemical Synthesis

A general approach to the chemical synthesis of alanyl-glutamine involves the following steps:

- **Protection of Amino Groups:** The amino group of the N-terminal amino acid (alanine) is protected, for example, with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group.
- **Activation of the Carboxyl Group:** The carboxyl group of the protected alanine is activated to facilitate the formation of the peptide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) or by converting it to an active ester.^[7]
- **Peptide Bond Formation:** The activated protected alanine is reacted with glutamine (with its carboxyl group potentially protected as an ester) to form the protected dipeptide.
- **Deprotection:** The protecting groups are removed to yield the final dipeptide.^[8]

One patented method for the preparation of L-Alanyl-L-glutamine involves reacting D- α -chloropropionyl chloride with L-glutamine in a toluene-water solution with an inorganic base to control the pH. The resulting N(2)-D- α -chloropropionyl-L-glutamine is then treated with ammonia to yield L-Alanyl-L-glutamine.[7] It is plausible that a similar strategy could be adapted to synthesize D-Alanyl-L-glutamine by using the appropriate stereoisomers of the starting materials.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. L-amino acid α -ligase (Lal) from *Bacillus subtilis* has been shown to catalyze the formation of various dipeptides from unprotected amino acids in an ATP-dependent manner.[9] This enzyme is highly specific and does not react with D-amino acids, thus preventing the formation of undesired diastereomers like D-alanyl-glutamine when L-alanyl-L-glutamine is the target product.[9] A metabolically engineered *Escherichia coli* strain expressing this ligase has been developed for the fermentative production of L-Alanyl-L-glutamine.[9]

Biological Activity and Signaling Pathways

The biological effects of alanyl-glutamine are primarily attributed to its role as a stable source of glutamine, which is a crucial nutrient for rapidly dividing cells, including enterocytes and immune cells.[10]

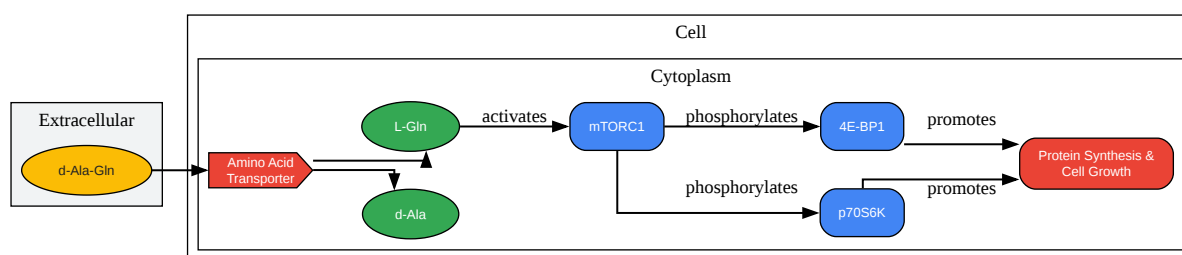
mTOR Signaling Pathway

Glutamine and its dipeptide forms, such as alanyl-glutamine, are known to play a significant role in the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTOR pathway by alanyl-glutamine involves the following key steps:

- **Cellular Uptake:** Alanyl-glutamine is transported into the cell.
- **Hydrolysis:** The dipeptide is hydrolyzed to release free L-glutamine and D-alanine.

- mTORC1 Activation: Intracellular glutamine, in concert with other amino acids like leucine, activates the mTORC1 complex.[6][14]
- Downstream Signaling: Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[11][13]



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Activation of the mTOR signaling pathway by **d-Ala-Gln**.

Other Biological Effects

- Gut Health: Alanyl-glutamine supplementation has been shown to protect the gastrointestinal tract by reducing bacterial translocation and improving gut barrier function.[5]
- Anti-inflammatory and Antioxidant Effects: Studies have indicated that alanyl-glutamine can alleviate oxidative stress and inhibit inflammation.[15] In a model of lipopolysaccharide-induced liver injury, alanyl-glutamine treatment reduced levels of inflammatory cytokines and suppressed oxidative stress.[15]
- Immune Modulation: As a precursor to glutamine, **d-Ala-Gln** can support immune cell function, as glutamine is a key fuel for lymphocytes and macrophages.[10]

Experimental Protocols

In Vivo Study of L-Alanyl-L-Glutamine in Diabetic Rats

This protocol is adapted from a study investigating the effects of L-glutamine and L-alanyl-L-glutamine in diabetic Wistar rats.[16]

- Animals: Male Wistar rats.
- Induction of Diabetes: A single intravenous injection of streptozotocin (60 mg/kg body mass) in citrate buffer (pH 4.5).
- Treatment Groups:
 - Control (non-diabetic) + Saline
 - Diabetic + Saline
 - Control + L-Alanyl-L-Glutamine (400 mg/kg)
 - Diabetic + L-Alanyl-L-Glutamine (400 mg/kg)
- Administration: Oral gavage daily for 30 days.
- Parameters Measured: Body mass, food and water intake, urine volume, blood glucose, and fructosamine levels. At the end of the study, tissues such as the jejunum can be collected for morphophysiological and immunohistochemical analysis.[16]

In Vivo Study of L-Alanyl-L-Glutamine during Hydration Stress in Endurance Exercise

This protocol is based on a study examining the efficacy of acute L-alanyl-L-glutamine ingestion during exercise.[17]

- Subjects: Physically active males.
- Protocol:
 - Baseline Measurement: Subjects report in a euhydrated state for baseline blood draw and a maximal exercise test.

- Dehydration: In subsequent trials, subjects dehydrate to -2.5% of their baseline body mass.
- Rehydration: Subjects rehydrate to -1.5% of their baseline body mass with either water (placebo) or different doses of L-alanyl-L-glutamine (e.g., 0.05 g/kg and 0.2 g/kg).
- Exercise Protocol: Subjects exercise on a cycle ergometer at a workload eliciting 75% of their VO₂ max until exhaustion.
- Blood Sampling: Blood is drawn at baseline, after dehydration, after rehydration, and immediately post-exercise.
- Analytes: Plasma glutamine, electrolytes, hormones (aldosterone, vasopressin), and markers of inflammation (C-reactive protein, IL-6), oxidative stress, and muscle damage (creatine kinase).[17]

Conclusion

D-Alanyl-L-glutamine is a specific diastereomer of the more commonly studied L-Alanyl-L-glutamine. Its chemical structure is well-defined, and while specific data on its physicochemical properties and biological activity are less abundant than for its L,L-counterpart, its role as a stable glutamine source suggests significant potential in research and therapeutic applications. The involvement of alanyl-glutamine in key cellular signaling pathways like mTOR highlights its importance in cellular metabolism and growth. Further research is warranted to fully elucidate the unique biological effects of the D-Ala-L-Gln diastereomer.

Chemical structure of D-Alanyl-L-Glutamine.

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